molecular formula C8H6N4 B11793533 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile

2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile

Cat. No.: B11793533
M. Wt: 158.16 g/mol
InChI Key: AYESZYHFHWVQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with an acetonitrile group attached to the second position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and eco-friendly reagents makes the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The nitrile group in the compound can be transformed into different functional groups through these reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, amidoximes, and other nitrogen-containing heterocycles.

Mechanism of Action

The mechanism of action of 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in the signaling pathways of various cytokines and growth factors . By inhibiting these kinases, the compound can modulate immune responses and cell proliferation.

Comparison with Similar Compounds

2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetonitrile can be compared with other triazolopyridine derivatives such as:

Properties

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

2-([1,2,4]triazolo[1,5-a]pyridin-2-yl)acetonitrile

InChI

InChI=1S/C8H6N4/c9-5-4-7-10-8-3-1-2-6-12(8)11-7/h1-3,6H,4H2

InChI Key

AYESZYHFHWVQPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C=C1)CC#N

Origin of Product

United States

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